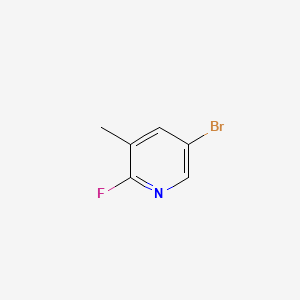

5-Bromo-2-fluoro-3-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring compounds, pharmaceuticals, and agrochemicals. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, render the pyridine ring electron-deficient and impart a distinct reactivity profile compared to its carbocyclic analog, benzene. This inherent reactivity, coupled with the ability to act as a ligand and form salts, makes pyridine derivatives indispensable building blocks in medicinal chemistry and materials science. nih.gov The pyridine scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. nih.gov

Strategic Role of Halogenated Pyridines in Organic Synthesis and Beyond

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines serve as versatile intermediates, with the carbon-halogen bond providing a reactive handle for a wide range of chemical transformations. nih.gov These include nucleophilic aromatic substitution (SNA_r_), where the electron-withdrawing nature of the halogen and the ring nitrogen facilitate the displacement of the halide by various nucleophiles. youtube.com Furthermore, halogenated pyridines are crucial substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. mdpi.cominnospk.com This strategic functionalization allows for the precise and controlled assembly of intricate molecular architectures. The presence of halogens can also modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, a strategy widely employed in drug design. innospk.com

Overview of Academic Research Trajectories for 5-Bromo-2-fluoro-3-methylpyridine Systems

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its importance as an intermediate in several key research areas. The presence of both bromine and fluorine atoms offers orthogonal reactivity, allowing for selective functionalization. The fluorine atom at the 2-position is highly activated towards nucleophilic substitution, while the bromine at the 5-position is well-suited for metal-catalyzed cross-coupling reactions. pipzine-chem.com

Research involving similarly substituted pyridines indicates that compounds like this compound are likely utilized in the synthesis of:

Pharmaceuticals: As a building block for creating more complex drug candidates. The specific substitution pattern can be crucial for optimizing biological activity and pharmacokinetic properties. pipzine-chem.com

Agrochemicals: In the development of new pesticides and herbicides, where the pyridine core is a common feature. pipzine-chem.com

Materials Science: In the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), where the electronic properties of the pyridine ring can be fine-tuned through halogenation and other substitutions.

The primary research trajectory for this compound is likely as a versatile starting material, enabling the rapid diversification of molecular scaffolds for various applications.

Historical Development of Research on Polyhalogenated Pyridine Compounds

The study of polyhalogenated pyridines has a rich history, evolving from early, often harsh, halogenation methods to the sophisticated and selective synthetic strategies used today. Initially, the synthesis of halogenated pyridines relied on direct electrophilic halogenation, which often required high temperatures and resulted in mixtures of isomers, making purification challenging. nih.gov

A significant advancement came with the development of nucleophilic substitution reactions on pre-functionalized pyridine rings. The discovery that halogens could be displaced by a variety of nucleophiles opened up new avenues for creating diverse pyridine derivatives.

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field. These methods provided a powerful toolkit for the selective formation of new bonds at specific positions on the pyridine ring, including those bearing halogen atoms. mdpi.com

Early synthetic routes to pyridine itself, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for accessing the core heterocyclic structure. youtube.com Over time, numerous other named reactions and synthetic methodologies have been developed to construct the pyridine ring with various substitution patterns, which can then be further modified through halogenation. The synthesis of polyhalogenated pyridines has also been advanced by starting from readily available, highly halogenated precursors like pentafluoropyridine (B1199360) and selectively replacing the fluorine atoms. mdpi.com This historical progression has transformed polyhalogenated pyridines from chemical curiosities into indispensable tools for modern organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | nih.govsigmaaldrich.combldpharm.comcymitquimica.com |

| Molecular Weight | 190.01 g/mol | nih.govsigmaaldrich.combldpharm.comcymitquimica.com |

| Appearance | Solid | sigmaaldrich.comcymitquimica.com |

| CAS Number | 29312-98-9 | nih.govbldpharm.com |

| SMILES | CC1=CC(Br)=CN=C1F | nih.govsigmaaldrich.combldpharm.com |

| InChIKey | JLCVSFDCHKCISN-UHFFFAOYSA-N | nih.govsigmaaldrich.comcymitquimica.com |

Table 2: Related Halogenated Pyridine Derivatives and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | C₆H₅BrFN | 190.01 | Liquid form, used in synthesis. sigmaaldrich.com |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | Liquid, used in API and semiconductor synthesis. chemicalbook.com |

| 2-Bromo-3-fluoro-5-methylpyridine | 34552-16-4 | C₆H₅BrFN | 190.01 | White crystalline powder, intermediate in synthesis. innospk.com |

| 5-Bromo-2-fluoro-3-nitropyridine | 886372-98-1 | C₅H₂BrFN₂O₂ | 220.98 | Building block in heterocyclic chemistry. bldpharm.com |

| (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride | 1432754-51-2 | C₆H₇BrFN₂ · HCl | 243.49 | Pharmaceutical intermediate. synhet.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCVSFDCHKCISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476611 | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29312-98-9 | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 3 Methylpyridine

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of halogen substituents. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In 5-bromo-2-fluoro-3-methylpyridine, both the C-2 and C-5 positions are subject to substitution, but their reactivity profiles differ significantly due to the nature of the attached halogen.

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens as leaving groups on an activated aromatic ring typically follows the order F > Cl > Br > I. nih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where leaving group ability correlates with the strength of the carbon-halogen bond (C-I > C-Br > C-Cl > C-F). libretexts.orglibretexts.org For SNAr, the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. stackexchange.com

The high electronegativity of the fluorine atom strongly polarizes the C2-F bond and powerfully stabilizes the negative charge of the Meisenheimer complex through its inductive effect. stackexchange.com This stabilization lowers the activation energy of the first, rate-limiting step, making the 2-fluoro substituent significantly more susceptible to nucleophilic attack than the 5-bromo substituent. Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity conferred by the fluorine atom. nih.gov Therefore, in competitive reactions with nucleophiles, substitution will preferentially occur at the C-2 position, displacing the fluoride (B91410).

Conversely, the bromine atom at the C-5 position is a better leaving group in terms of bond strength (the C-Br bond is weaker than the C-F bond) but is less activating for the SNAr mechanism. pipzine-chem.com However, the C-5 bromine is highly suitable for a different class of reactions: transition-metal-catalyzed cross-coupling. Reactions such as the Suzuki-Miyaura mdpi.comlibretexts.org and Sonogashira wikipedia.orgorganic-chemistry.org couplings proceed readily at the C-Br bond, allowing for the formation of new carbon-carbon bonds. This differential reactivity—SNAr at C-2 and cross-coupling at C-5—is a cornerstone of the synthetic utility of this compound. ossila.com

The methyl group at the C-3 position exerts both steric and electronic influences on the molecule's reactivity.

Electronic Effects: As an electron-donating group, the methyl group increases the electron density of the pyridine ring through a positive inductive effect. pipzine-chem.com This effect generally deactivates the ring towards nucleophilic attack, which targets electron-poor systems. However, its position between the two reactive halogen sites modulates the reactivity at each position. It can subtly influence the selectivity of reactions by affecting the electron cloud density at the adjacent C-2 and C-4 positions. pipzine-chem.comimperial.ac.uk

Steric Effects: The physical presence of the methyl group adjacent to the C-2 fluorine atom creates steric hindrance. This can impede the approach of bulky nucleophiles to the C-2 position, potentially slowing the rate of substitution compared to an unhindered 2-fluoropyridine. This effect can be exploited to achieve selectivity in reactions where multiple nucleophilic sites are available or when using sterically demanding reagents.

Formation of Complex Molecular Architectures through Multistep Transformations

The true synthetic power of this compound is realized in its use as a scaffold for building complex, polysubstituted pyridines through sequential, site-selective reactions. The orthogonal reactivity of the C-2 fluoro and C-5 bromo substituents is key to these strategies. nih.gov

A typical synthetic sequence involves two main steps:

Nucleophilic Aromatic Substitution at C-2: The first step almost invariably involves the displacement of the highly reactive C-2 fluoride by a chosen nucleophile (N, O, S, or C-based). This reaction proceeds under SNAr conditions, leaving the C-5 bromine untouched.

Palladium-Catalyzed Cross-Coupling at C-5: The product from the first step, now a 5-bromo-2-substituted-3-methylpyridine, serves as the substrate for a subsequent cross-coupling reaction. The bromine atom at C-5 is an ideal handle for reactions like the Suzuki-Miyaura coupling (using boronic acids) mdpi.combeilstein-journals.org or the Sonogashira coupling (using terminal alkynes). wikipedia.orgnih.gov

This two-step approach allows for the controlled and predictable introduction of two different substituents onto the pyridine ring, leading to a diverse array of complex molecular architectures. This strategy is frequently employed in medicinal chemistry for the late-stage functionalization of drug candidates and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. nih.govmdpi.com

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the influence of its substituents: the bromo, fluoro, and methyl groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the halogen atoms, renders the ring electron-deficient and thus susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable substrate in various chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The elucidation of the precise mechanisms of these reactions often involves a synergistic approach, combining experimental observations with computational modeling to provide a detailed understanding of the reaction pathways.

A common reaction pathway for halo-substituted pyridines is the SNAr mechanism. This process typically involves a two-step addition-elimination sequence. In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this stage. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The relative reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, a phenomenon referred to as the "element effect," which is indicative of the rate-determining nature of the initial nucleophilic addition. nih.gov

In the case of this compound, there are two potential sites for nucleophilic attack: the carbon attached to the fluorine atom (C2) and the carbon attached to the bromine atom (C5). The high electronegativity of the fluorine atom makes the C2 position highly electrophilic and the C-F bond is typically a better leaving group in SNAr reactions compared to the C-Br bond. nih.gov

While specific experimental and computational studies exclusively on this compound are not extensively documented in the cited literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) provides a framework for understanding the likely reactivity of the bromo substituent in this compound. mdpi.com

In a study on a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, Suzuki cross-coupling reactions were successfully carried out with various arylboronic acids. mdpi.com The reaction conditions and outcomes of this study can serve as a predictive model for the behavior of this compound in similar transformations.

Table 1: Reaction Conditions for Suzuki Cross-Coupling of a Related Bromo-Pyridine Derivative mdpi.com

| Parameter | Condition |

| Substrate | N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| Reagent | Arylboronic acids |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 85-95 °C |

The study on N-[5-bromo-2-methylpyridine-3-yl]acetamide also employed Density Functional Theory (DFT) calculations to investigate the electronic properties of the synthesized molecules, which is a common computational approach to understanding reaction mechanisms. mdpi.com Such computational methods can be applied to this compound to predict its reactivity. For example, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) can be used to determine the electron density at different positions on the pyridine ring, the energies of the frontier molecular orbitals (HOMO and LUMO), and the stability of potential reaction intermediates. mdpi.com This information helps in predicting the most likely sites for nucleophilic attack and the preferred reaction pathways.

The general mechanism for the Suzuki cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps include oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Investigated Arylboronic Acids in a Related Suzuki Coupling Reaction mdpi.com

| Arylboronic Acid |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-Fluorophenylboronic acid |

| 3-Nitrophenylboronic acid |

| Naphthalene-1-boronic acid |

| Thiophene-2-boronic acid |

The experimental findings from the study on the related bromo-pyridine derivative indicated that both electron-donating and electron-withdrawing substituents on the arylboronic acid did not significantly affect the reaction rates or yields, suggesting a robust reaction protocol. mdpi.com It is plausible that this compound would exhibit similar reactivity at the C-Br position under these conditions.

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-fluoro-3-methylpyridine, DFT calculations offer a comprehensive understanding of its molecular properties.

Geometry Optimization and Structural Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the potential energy of various conformations to find the one with the minimum energy. The presence of the bromine, fluorine, and methyl groups on the pyridine (B92270) ring influences the bond lengths, bond angles, and dihedral angles.

Theoretical studies on substituted pyridines have shown that the introduction of substituents can lead to slight distortions in the planarity of the pyridine ring. researchgate.netnih.gov The optimized geometry of this compound would likely show minor deviations from a perfect planar structure due to the steric and electronic effects of the substituents. The bond lengths between the carbon atoms and the heteroatoms (N, Br, F) are also predicted to be influenced by these substitutions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.89 |

| C-F Bond Length | ~1.35 |

| C-N Bond Lengths | ~1.33 - 1.34 |

| C-C Bond Lengths | ~1.38 - 1.40 |

| C-N-C Bond Angle | ~117 |

| C-C-Br Bond Angle | ~119 |

| C-C-F Bond Angle | ~118 |

Note: These are illustrative values based on general findings for similar substituted pyridines and are not from a specific calculation on this compound.

Electronic Structure and Bonding Characterization

DFT calculations provide detailed information about the electronic structure, including the distribution of electron density and the nature of chemical bonds. In this compound, the electronegative fluorine and bromine atoms, along with the electron-donating methyl group, create a complex electronic environment within the aromatic pyridine ring.

The electron density is expected to be higher around the nitrogen, fluorine, and bromine atoms due to their high electronegativity. The methyl group, being electron-donating, would slightly increase the electron density on the pyridine ring. This distribution of electrons is critical in determining the molecule's reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Profiles

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in These orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, the presence of both electron-withdrawing (fluoro, bromo) and electron-donating (methyl) groups will modulate the energies of the HOMO and LUMO. The HOMO is likely to be localized on the pyridine ring, with contributions from the methyl group, while the LUMO may have significant contributions from the carbon atoms attached to the electronegative substituents.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are illustrative values based on general findings for similar substituted pyridines and are not from a specific calculation on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the methyl group and the region around the bromine atom might exhibit positive potential (blue), suggesting susceptibility to nucleophilic attack.

Reactivity Indices and Fukui Function Calculations for Site Selectivity

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, provide quantitative measures of reactivity. The Fukui function is particularly useful for predicting the most reactive sites within a molecule. It indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, Fukui function analysis would help to pinpoint which atoms are most susceptible to nucleophilic, electrophilic, and radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule in terms of localized bonds and lone pairs. uni-muenchen.de It is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 3: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) | ~ 20-30 |

| LP(3) F | σ(C-C) | ~ 2-5 |

| LP(4) Br | σ(C-C) | ~ 1-3 |

| σ(C-H) (methyl) | π(C=C) | ~ 1-2 |

Note: LP denotes a lone pair. These are illustrative values and are not from a specific calculation on this compound.

The stabilization energies (E(2)) from the second-order perturbation theory analysis within NBO indicate the strength of these hyperconjugative interactions. A higher E(2) value signifies a stronger interaction and greater electron delocalization, contributing more significantly to the molecule's stability.

Atoms in Molecules (AIM) Theory for Characterization of Intermolecular Interactions

There is no specific research available that applies Atoms in Molecules (AIM) theory to characterize the intermolecular interactions of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Detailed studies using Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitations of this compound have not been published.

Quantum Chemical Studies on Thermochemical Properties and Reaction Energetics

There is a lack of published quantum chemical studies focusing on the thermochemical properties and reaction energetics of this compound.

Applications of 5 Bromo 2 Fluoro 3 Methylpyridine As a Versatile Synthetic Intermediate

Key Building Block in Heterocyclic Chemistry

5-Bromo-2-fluoro-3-methylpyridine is a valuable building block in heterocyclic chemistry due to its distinct structural features. The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds. The presence of bromine, fluorine, and a methyl group at specific positions on this ring allows for a variety of chemical transformations. The fluorine atom at the 2-position and the bromine atom at the 5-position have different reactivities, enabling selective reactions. For instance, the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is well-suited for palladium- or copper-catalyzed cross-coupling reactions. ossila.com This differential reactivity makes it a versatile tool for constructing more complex heterocyclic systems.

Precursor for the Preparation of Structurally Diverse Organic Molecules

As a precursor, this compound serves as a starting point for the synthesis of a wide array of organic molecules. pipzine-chem.com Its utility is particularly noted in the creation of substituted pyridine derivatives. The bromine atom can be readily replaced by various functional groups through cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. Furthermore, the fluorine atom can be displaced by nucleophiles, providing a route to a different set of derivatives. This dual reactivity allows for a stepwise and controlled construction of complex molecular architectures.

Facilitating the Introduction of Diverse Functional Groups at Specific Pyridine Positions

The strategic placement of the bromo and fluoro substituents on the 3-methylpyridine (B133936) core is crucial for its utility in targeted synthesis. The bromine at the 5-position and fluorine at the 2-position direct incoming reagents to these specific sites, allowing for regioselective functionalization. ossila.com For example, a Suzuki coupling reaction will selectively replace the bromine atom, leaving the fluorine atom intact for a subsequent nucleophilic substitution reaction. This controlled, stepwise introduction of different functionalities is a key advantage in the synthesis of complex molecules where the precise arrangement of substituents is critical for the molecule's function.

Development of Pyridine-Based Compound Libraries for Screening

The versatility of this compound makes it an ideal scaffold for the development of compound libraries. nih.gov By systematically varying the groups introduced at the 2- and 5-positions through different coupling and substitution reactions, a large and diverse collection of related pyridine-based molecules can be generated. These libraries are invaluable in high-throughput screening programs for drug discovery and materials science research. The ability to create a wide range of analogs from a single, readily available starting material streamlines the process of identifying compounds with desired biological activities or material properties.

Participation in Multi-Component and Cascade Reaction Sequences

While specific examples of this compound in multi-component and cascade reactions are not extensively documented in the provided search results, its inherent reactivity suggests its potential for use in such processes. The presence of two distinct reactive sites, the C-Br and C-F bonds, opens up possibilities for sequential, one-pot reactions where multiple bonds are formed in a cascading fashion. This can lead to the rapid assembly of complex molecular structures from simpler starting materials, which is a highly desirable feature in modern organic synthesis for improving efficiency and reducing waste.

Role in Materials Science and Functional Materials Research

Building Block for Semiconducting Materials

5-Bromo-2-fluoro-3-methylpyridine has emerged as a significant structural unit in the synthesis of novel organic semiconducting materials. pipzine-chem.com The electronic properties of the pyridine (B92270) ring, combined with the reactivity of the bromine and fluorine atoms, allow it to be incorporated into larger polymer structures. cymitquimica.com This integration helps to modulate the photoelectric properties of the resulting material. pipzine-chem.comcymitquimica.com For instance, it can be used to alter charge transfer efficiency, a critical factor in the performance of semiconductor devices. cymitquimica.com Its role as a structural modification unit helps in designing materials with tailored photoelectric conversion efficiencies, showing significant potential for applications in devices like solar cells and contributing to new energy development. pipzine-chem.com The aromatic and electron-deficient nature of the pyridine core makes it an ideal component for creating stable and efficient semiconductors. ossila.com

Application in Organic Light-Emitting Diode (OLED) Technology

The utility of similar bromo-fluoro-pyridine structures highlights their importance in this field. For example, the related compound 5-Bromo-2-fluoropyridine is used to synthesize host materials for OLEDs. ossila.com Specifically, it was a precursor in the synthesis of 5-(5-(2,4,6-triisopropylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- nih.govsigmaaldrich.comimidazo[1,2-a]imidazole, a material used in high-efficiency blue thermally activated delayed fluorescent (TADF) devices. ossila.com This demonstrates the potential of the this compound scaffold in creating high-performance materials for next-generation displays and lighting.

Contribution to the Development of Other Advanced Functional Materials

The application of this compound extends beyond semiconductors and OLEDs to the broader development of advanced functional materials. It can be employed as a structural modification unit to impart unique electrical and optical properties to various materials. pipzine-chem.com By incorporating this compound into polymer chains, researchers can create materials with specialized characteristics, such as enhanced stability and specific electronic behaviors. cymitquimica.com These customized polymers are valuable in preparing a range of photoelectric devices, demonstrating the compound's versatility and importance in advancing materials science. cymitquimica.com

Future Research Directions and Emerging Paradigms for 5 Bromo 2 Fluoro 3 Methylpyridine

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste, towards more elegant and sustainable alternatives.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy, reduced solvent use, and simplified purification processes. researchgate.netnih.gov Research into designing one-pot MCRs for the direct synthesis of highly substituted pyridines is an active field. nih.govacs.org

Another key direction is the increasing use of microwave-assisted synthesis . nih.govacs.org This technique can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govacs.org The application of microwave irradiation to the synthesis of 5-Bromo-2-fluoro-3-methylpyridine and its precursors could lead to more efficient and scalable production processes. A comparison between microwave-assisted and conventional heating methods for the synthesis of pyridine (B92270) derivatives highlights the potential benefits. nih.govacs.org

| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Microwave-Assisted | 2–7 minutes acs.org | 82–94% acs.org | Rapid, high yield, energy efficient |

| Conventional Heating | 6–9 hours acs.org | 71–88% acs.org | Established methodology, simple setup |

Future pathways may also involve novel cyclization strategies. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been demonstrated as a green method for producing symmetrical pyridines. rsc.org Adapting such catalytic systems for the asymmetric synthesis of specific isomers like this compound presents a significant but rewarding challenge.

Development of Highly Selective and Efficient Catalytic Systems for Derivatization

The true value of this compound lies in its potential for derivatization, allowing for the creation of vast libraries of new molecules. The development of advanced catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.

Transition metal catalysis , particularly with palladium, is a well-established method for the functionalization of halopyridines. pipzine-chem.commdpi.com Suzuki cross-coupling reactions, for example, have been used to synthesize novel pyridine derivatives from bromo-pyridine precursors with various arylboronic acids. mdpi.com Future research will focus on developing next-generation palladium catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder, more environmentally friendly conditions.

A major goal in modern synthetic chemistry is the selective C-H functionalization . rsc.org This approach avoids the need for pre-functionalized starting materials (like halides), offering a more direct and atom-economical route to new derivatives. Developing catalytic systems, potentially using earth-abundant metals like iron, that can selectively activate and functionalize the C-H bonds of the pyridine ring or the methyl group of this compound is a key frontier. rsc.orgrsc.org

Furthermore, the use of biocatalysts , such as enzymes, offers a highly sustainable and selective alternative to traditional chemical catalysts. numberanalytics.com Exploring enzymatic pathways for the derivatization of fluorinated pyridines could lead to reactions that proceed with near-perfect selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. numberanalytics.com

The reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions is another important aspect. Reactions involving 2-fluoropyridines are known to be significantly faster than those with their chloro- or bromo-analogues, allowing for transformations under milder conditions. nih.govacs.org Future work will likely involve creating a more detailed understanding of the scope and limitations of SNAr reactions with this substrate to enable the late-stage functionalization of complex molecules. nih.govacs.org

Deeper Elucidation of Structure-Activity Relationships (SAR) in Biological Systems through Advanced Assays

For the application of this compound derivatives in drug discovery, a deep understanding of their structure-activity relationships (SAR) is paramount. SAR studies correlate the specific structural features of a molecule with its biological activity, guiding the design of more potent and selective therapeutic agents.

Future research will move beyond traditional screening methods to employ more advanced and high-throughput biological assays . These assays can provide more nuanced data on how molecular modifications affect target binding, off-target effects, and metabolic stability.

In parallel, computational methods are becoming indispensable for elucidating SAR. Techniques like Density Functional Theory (DFT) can be used to model the electronic properties of molecules, such as their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). mdpi.com These calculations help rationalize observed activities and predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For example, DFT studies have been used to investigate the structure-property relationships in novel pyridine derivatives synthesized via Suzuki coupling. mdpi.com

The goal is to build comprehensive SAR models that not only predict biological activity but also forecast absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of a successful drug candidate. accscience.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug and Material Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs and materials based on the this compound scaffold. accscience.comresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the design-build-test-learn cycle.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Target Identification | Analyzing 'omics' and clinical data to identify and validate new biological targets for diseases. accscience.comnih.gov | Identifies new therapeutic areas where derivatives of the compound could be effective. |

| Virtual Screening | Screening massive virtual libraries of compounds against a biological target to identify potential "hits". mdpi.com | Rapidly identifies promising derivatives for synthesis and biological testing. |

| De Novo Drug Design | Generative AI models create entirely new molecular structures optimized for specific properties. accscience.com | Designs novel, highly optimized drug candidates based on the pyridine scaffold. |

| Property Prediction | ML models predict physicochemical properties, bioactivity, and toxicity (ADMET) from a chemical structure. nih.govnih.gov | Prioritizes synthetic targets and reduces late-stage failures by flagging compounds with poor properties early on. |

| Reaction Prediction | AI tools predict the outcomes and optimal conditions for chemical reactions. nih.gov | Accelerates the development of novel synthetic routes and derivatization strategies. |

ML models can be trained to predict the properties of new materials, such as the electronic properties of organic semiconductors, guiding the synthesis of derivatives for specific applications. youtube.com Specialized toolkits and platforms are emerging that make these advanced computational methods more accessible to chemists, even those with limited programming expertise. chemrxiv.org This synergy between empirical research and in silico prediction will undoubtedly accelerate the pace of innovation.

Investigation into Green Chemistry Principles for Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will be central to future research involving this compound. This involves a holistic assessment of the entire lifecycle of the chemical and its derivatives.

Key areas of investigation include:

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards water, supercritical fluids, or biodegradable solvents. Pyridine derivatives themselves can sometimes act as recyclable solvents in biphasic systems. biosynce.com

Development of Green Catalysts: Focusing on catalysts that are non-toxic, derived from earth-abundant metals (like iron), or are biocatalytic in nature. rsc.orgnumberanalytics.com

Atom Economy: Designing synthetic transformations, such as C-H functionalization and multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product. researchgate.netrsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.govacs.org

A significant research thrust will be the development of solvent- and halide-free synthetic methods, which represent a major step towards truly sustainable chemical manufacturing. rsc.org By integrating green chemistry principles from the very beginning of the synthetic design process, the environmental footprint associated with the production and use of this compound derivatives can be minimized.

Expansion of Applications into Novel and Niche Scientific Disciplines

While the primary applications of this compound have been in agrochemicals and as pharmaceutical intermediates, its unique electronic and structural properties make it a candidate for a range of novel scientific applications. pipzine-chem.com

In materials science , the compound can serve as a building block for advanced functional materials. For instance, its derivatives are being explored for the synthesis of organic semiconductor materials with specific photoelectric properties for use in devices like solar cells. pipzine-chem.com The high fluorine content in related pyridine structures has also been leveraged to create high-performance polymers and elastomers with applications in the aerospace and automotive industries. mdpi.com

A particularly exciting and niche application is in the field of medical imaging . The incorporation of the fluorine-18 (B77423) isotope ([¹⁸F]) into fluoropyridine structures is a key strategy for creating radiotracers for Positron Emission Tomography (PET). nih.gov PET is a powerful in vivo imaging technique crucial for drug discovery and clinical diagnostics. nih.gov Developing methods for the efficient radiolabeling of this compound or its derivatives could yield novel PET probes for imaging a variety of biological targets in the body.

Furthermore, the specific substitution pattern may lend itself to the creation of chiral dopants for use in liquid crystals, a potential application identified through computational DFT studies. mdpi.com As synthetic methods become more sophisticated, the exploration of this compound and its derivatives in these and other emerging fields is expected to grow, revealing new and unforeseen applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-2-fluoro-3-methylpyridine, and how do they influence experimental design?

- Answer : The compound (CAS 29312-98-9) has a molecular formula C₆H₅BrFN , molecular weight 190.01 g/mol , and melting point 62–65°C . Its solid-state purity (≥98% GC) and low moisture content (≤0.5%) make it suitable for reactions requiring anhydrous conditions. The fluorine and bromine substituents enhance electrophilicity, enabling nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For purification, recrystallization in non-polar solvents (e.g., hexane) is recommended due to its moderate solubility .

Q. How can this compound be synthesized, and what are common intermediates?

- Answer : While direct synthesis routes are not explicitly documented, analogous methods involve:

- Bromination : Fluorinated pyridines (e.g., 2-fluoro-3-methylpyridine) may undergo regioselective bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions using boronic acid derivatives (e.g., 5-bromo-2-fluoro-3-pyridineboronic acid) and methylating agents .

- Intermediate : 2-Fluoro-3-methylpyridine-5-boronic acid (CAS 501435-91-2) is a key precursor for functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C2/C5).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (190.01 g/mol) .

- X-ray Crystallography : Resolve crystal structure and confirm regiochemistry.

- HPLC : Assess purity (>98%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents affect reactivity in cross-coupling reactions?

- Answer : The ortho -fluorine group increases electron-withdrawing effects, polarizing the C-Br bond and enhancing oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the methyl group at C3 may reduce coupling efficiency. Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ for Buchwald-Hartwig amination .

- Solvent effects : Use polar aprotic solvents (DMF, THF) to stabilize transition states.

- Temperature : Reactions at 80–100°C improve yields while minimizing dehalogenation .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Answer : Competing reactivity at Br (C5) vs. F (C2) sites arises due to:

- Electronic factors : Fluorine’s electronegativity directs nucleophiles to C5, but steric bulk at C3 may block access.

- Methodological solutions :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate methyl groups, enabling directed substitutions .

- Protecting groups : Temporarily block C2-F to isolate C5-Br reactivity .

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

- Answer : Discrepancies may stem from:

- Catalyst loading : Excess Pd(0) (e.g., >5 mol%) can cause homocoupling byproducts.

- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics; weaker bases (NaHCO₃) may improve selectivity .

- Data validation : Replicate conditions using standardized boronic acids (e.g., phenylboronic acid) as controls .

Methodological Guidance

Q. What are best practices for handling this compound under inert conditions?

- Answer :

- Storage : Keep under argon at 2–8°C to prevent hydrolysis of the C-Br bond .

- Reaction setup : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions).

- Quenching : Neutralize residual Br⁻ with aqueous NaHCO₃ to avoid side reactions .

Q. How to design a stability study for this compound under varying pH conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.